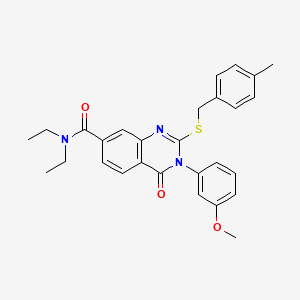
3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a benzenesulfonyl group, which is a common functional group in organic chemistry. The presence of the fluorine atom and the amide group could also influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the benzenesulfonyl group are likely to contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzothiazole ring, the benzenesulfonyl group, the fluorine atom, and the propanamide group could all influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzothiazole ring, the benzenesulfonyl group, the fluorine atom, and the propanamide group could all affect these properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized for their physicochemical properties. One study focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exploring its characteristics through various spectral data (Manolov, Ivanov, & Bojilov, 2021).
Biological and Pharmacological Activities
- Antitumor Activity : Some derivatives have demonstrated significant antitumor activity, especially against non-small cell lung cancer and melanoma cell lines. A study highlighted the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable antitumor properties (Sławiński & Brzozowski, 2006).
- Antidiabetic Activity : Several derivatives were synthesized and evaluated for their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, showing significant plasma glucose level reduction (Moreno-Díaz et al., 2008).
- Antimycobacterial Activity : Some fluorinated benzothiazolo imidazole compounds, closely related to the core structure of interest, have shown promising antimicrobial activity (Sathe et al., 2011).
Environmental Impact
- Occurrence in the Environment : Studies have examined the environmental occurrence of benzothiazoles and benzenesulfonamides, which are related to the compound of interest. They are known to be highly soluble in water and resistant to biodegradation, making them emerging organic pollutants (Herrero et al., 2014).
Other Applications
- Psychotropic and Anti-inflammatory Activities : Certain derivatives have been found to possess psychotropic and anti-inflammatory properties, with marked sedative action and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).
- Antimicrobial and Antifungal Activities : Some N-(naphthalen-1-yl)propanamide derivatives, which are structurally similar, have shown notable antimicrobial and antifungal activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-11-6-7-13-14(10-11)23-16(18-13)19-15(20)8-9-24(21,22)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNCJQGDLVTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)
![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)